2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Overview
Description
2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound that features a pyridine ring attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the condensation of pyridin-2-ylamine with appropriate carbonyl compounds under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents used, but generally, the process requires heating and the presence of a catalyst to facilitate the formation of the quinazoline ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical activities.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and fibrosis.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(Pyridin-2-yl)acetic acid: This compound shares the pyridine ring but has a different functional group, leading to distinct chemical properties and applications.
2-(Pyridin-2-yl)ethanol: Another related compound with an alcohol group, which can undergo different reactions compared to the quinazoline derivative.
Uniqueness: 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-pyridin-2-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h3-4,7-8H,1-2,5-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTNHZLHNAGPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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